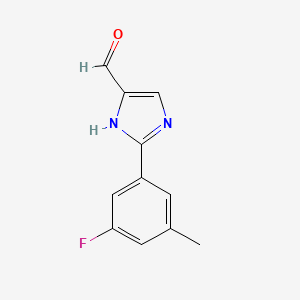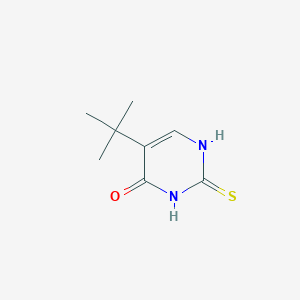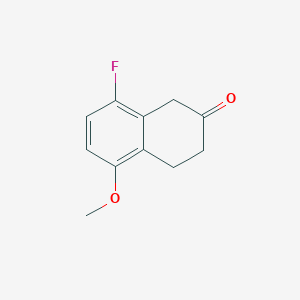![molecular formula C13H17NO2 B13684639 Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a phenyl ring substituted with a methyl group and a methylcyclopropoxy group, as well as an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide typically involves the reaction of 2-methyl-4-(1-methylcyclopropoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is treated with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to promote the formation of the acetamide product.
Industrial Production Methods
In an industrial setting, the production of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide: Unique due to the presence of the methylcyclopropoxy group.
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]amine: Lacks the acetamide group, resulting in different chemical properties.
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.
Uniqueness
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylcyclopropoxy group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
Clé InChI |
UBNNBWOQIPOGHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


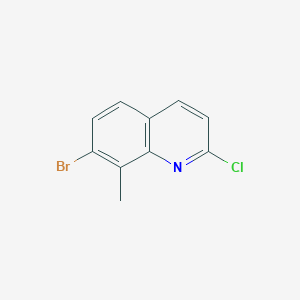
![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
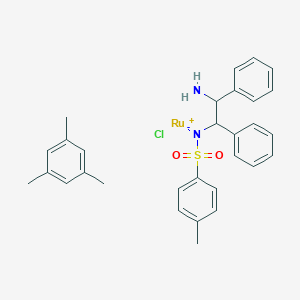
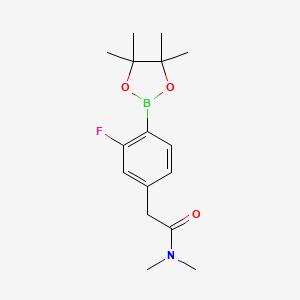
![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
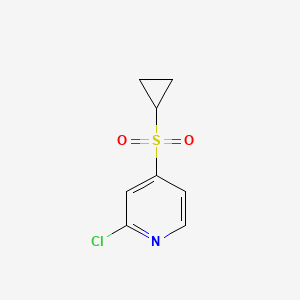
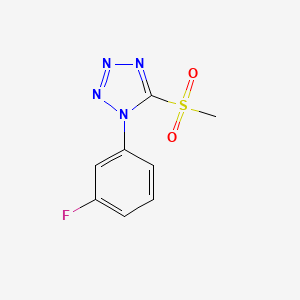
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)

